4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoic acid moiety, a thiazinan ring, and a chlorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thiazinan ring, followed by the introduction of the chlorophenyl group and the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(2E)-2-{(2E)-[1-(4-bromophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
- 4-({[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
Uniqueness
The uniqueness of 4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid lies in its specific structural features, such as the presence of the chlorophenyl group and the thiazinan ring
Properties
Molecular Formula |
C20H17ClN4O4S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
4-[[(2E)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H17ClN4O4S/c1-11(12-2-6-14(21)7-3-12)24-25-20-23-17(26)10-16(30-20)18(27)22-15-8-4-13(5-9-15)19(28)29/h2-9,16H,10H2,1H3,(H,22,27)(H,28,29)(H,23,25,26)/b24-11+ |
InChI Key |
KQYUIQYFSKEKQW-BHGWPJFGSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)C(=O)O)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NN=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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